2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and chlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(2-bromo-4-chlorophenoxy)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-CHLOROPHENOXY)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-{[4-(4-ETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-14-4-2-11(17)6-10(14)8-20-21-16(22)9-24-15-5-3-12(19)7-13(15)18/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
HJNQQLXJQLMKBH-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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